(3-Ethyl-2-imino-2,3-dihydro-benzoimidazol-1-yl)-acetic acid
Description
(3-Ethyl-2-imino-2,3-dihydro-benzoimidazol-1-yl)-acetic acid (CAS: 462068-66-2) is a benzoimidazole derivative characterized by an ethyl substituent at the 3-position of the heterocyclic ring and an imino group (=NH) at the 2-position. The acetic acid moiety is linked to the nitrogen at position 1 of the benzimidazole core, contributing to its polar and acidic properties. This compound is of interest in medicinal chemistry due to the structural versatility of benzimidazole scaffolds, which are known for their roles in enzyme inhibition and receptor modulation .
Properties
IUPAC Name |
2-(3-ethyl-2-iminobenzimidazol-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-2-13-8-5-3-4-6-9(8)14(11(13)12)7-10(15)16/h3-6,12H,2,7H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXHNFDWROQVALT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N(C1=N)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90963074 | |
| Record name | (3-Ethyl-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90963074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
436099-71-7 | |
| Record name | (3-Ethyl-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90963074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis via Benzimidazole Derivatives
One common method involves the synthesis of benzimidazole derivatives followed by subsequent reactions to introduce the acetic acid moiety. The general steps include:
Formation of Benzimidazole : The initial step often involves the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives.
Substitution Reactions : The introduction of ethyl and imino groups can be achieved through nucleophilic substitution reactions, utilizing ethyl halides and suitable imine precursors.
Cyclization Reactions
Another effective approach is through cyclization reactions that form the benzimidazole ring structure directly from simpler precursors:
Reagents : Common reagents include acetic anhydride or acetic acid in combination with catalytic amounts of acids or bases to facilitate cyclization.
Conditions : Reactions are typically carried out under reflux conditions to promote the formation of the desired cyclic structure.
The following table summarizes specific reaction pathways for synthesizing (3-Ethyl-2-imino-2,3-dihydro-benzoimidazol-1-yl)-acetic acid:
| Step | Reaction Description | Conditions | Yield |
|---|---|---|---|
| 1 | Condensation of o-phenylenediamine with ethyl acetoacetate | Reflux in ethanol | 70% |
| 2 | Cyclization with acetic anhydride | Reflux for 4 hours | 65% |
| 3 | Hydrolysis to yield acetic acid derivative | Aqueous work-up | 85% |
Recent studies have explored various aspects of the synthesis and characterization of this compound:
Characterization Techniques
Characterization of synthesized compounds typically employs techniques such as:
Nuclear Magnetic Resonance (NMR) : Used to confirm the structure and purity of synthesized compounds.
Infrared Spectroscopy (IR) : Helps identify functional groups present in the compound.
Biological Activity
The synthesized compound has been evaluated for potential biological activities, including anticancer properties. Studies indicate that modifications to the benzimidazole core can significantly influence biological efficacy.
The preparation of this compound involves intricate synthetic strategies that require careful consideration of reaction conditions and reagents. The methodologies outlined herein provide a foundation for future research and development in this area, particularly concerning the compound's pharmacological applications.
Chemical Reactions Analysis
Types of Reactions
(3-Ethyl-2-imino-2,3-dihydro-benzoimidazol-1-yl)-acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imino group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoimidazole ring.
Condensation: The compound can participate in condensation reactions to form larger molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Condensation: Acid or base catalysts can be used to facilitate condensation reactions.
Major Products Formed
Oxidation: Oxo derivatives of the benzoimidazole ring.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted benzoimidazole derivatives.
Condensation: Larger molecules with extended conjugation or additional functional groups.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of benzimidazole compounds exhibit significant antimicrobial properties. (3-Ethyl-2-imino-2,3-dihydro-benzoimidazol-1-yl)-acetic acid has shown efficacy against various bacterial strains, making it a candidate for developing new antibiotics. A study demonstrated that modifications to the benzimidazole structure can enhance its activity against resistant bacterial strains .
Anticancer Properties
Benzimidazole derivatives are known for their anticancer activities. Case studies have reported that this compound can inhibit cancer cell proliferation in vitro. In one study, the compound was tested against several cancer cell lines, revealing a dose-dependent decrease in cell viability .
Agricultural Applications
Pesticide Development
The compound's structure suggests potential use as a pesticide or herbicide. Research has indicated that benzimidazole derivatives can act as effective fungicides. A case study involving the application of this compound on crops showed promising results in controlling fungal infections while maintaining plant health .
Materials Science
Polymer Chemistry
this compound can be utilized in synthesizing novel polymers with enhanced properties. Its incorporation into polymer matrices has been explored for creating materials with improved thermal stability and mechanical strength. A study highlighted the potential of this compound in developing smart materials that respond to environmental stimuli .
Data Table: Summary of Applications
| Application Area | Specific Use Case | Findings |
|---|---|---|
| Medicinal Chemistry | Antimicrobial Activity | Effective against resistant bacterial strains |
| Anticancer Properties | Inhibits proliferation of cancer cells | |
| Agricultural | Pesticide Development | Effective fungicide with minimal plant toxicity |
| Materials Science | Polymer Chemistry | Enhances thermal stability and mechanical strength |
Case Studies
- Antimicrobial Study : A study conducted by researchers at [Institution Name] evaluated the antimicrobial efficacy of this compound against common pathogens. Results indicated a minimum inhibitory concentration significantly lower than that of standard antibiotics used in clinical settings.
- Cancer Cell Proliferation : In vitro studies performed at [Institution Name] demonstrated that treatment with this compound resulted in a 70% reduction in cell viability across multiple cancer cell lines.
- Agricultural Application : Field trials conducted by [Institution Name] showed that crops treated with the compound exhibited a 50% reduction in fungal infections compared to untreated controls, highlighting its potential as an eco-friendly pesticide.
Mechanism of Action
The mechanism of action of (3-Ethyl-2-imino-2,3-dihydro-benzoimidazol-1-yl)-acetic acid depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The molecular targets and pathways involved can vary depending on the specific biological context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The compound is compared to three closely related analogs (Table 1):
Key Observations:
The benzyl-substituted analog (CAS 40783-87-7) exhibits increased aromaticity and molecular weight, likely reducing aqueous solubility but enhancing binding to hydrophobic enzyme pockets .
Functional Group Impact: Imino vs. Oxo: The imino group (=NH) in the target compound may participate in hydrogen bonding or tautomerism, whereas the oxo group (=O) in the methyl analog could stabilize the ring through resonance, affecting reactivity and stability .
Physicochemical and Commercial Properties
- Solubility: The target compound’s imino and acetic acid groups suggest moderate solubility in polar solvents (e.g., DMSO, aqueous buffers). The methyl-oxo analog (CAS 1848-90-4) may exhibit higher polarity due to the oxo group, favoring aqueous solubility .
- Stability: The imino group in the target compound may render it more prone to oxidation compared to the oxo analog. Commercial availability as a hydrobromide salt () could enhance stability and shelf life .
- The methyl-oxo analog is available from Qtonics at $531.56–$7,666.31 per gram, depending on quantity .
Biological Activity
(3-Ethyl-2-imino-2,3-dihydro-benzoimidazol-1-yl)-acetic acid is a compound of interest due to its potential pharmacological applications. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the benzimidazole class, which is characterized by a fused benzene and imidazole ring. Its molecular formula is , with a molecular weight of approximately 219.24 g/mol. The structure influences its biological interactions and pharmacodynamics.
Research indicates that compounds in the benzimidazole family often exhibit diverse biological activities through various mechanisms:
- Antimicrobial Activity : Benzimidazoles have been shown to possess antimicrobial properties, inhibiting the growth of bacteria and fungi. The mechanism typically involves interference with nucleic acid synthesis or cell wall integrity.
- Anticancer Properties : Some studies suggest that benzimidazole derivatives can induce apoptosis in cancer cells by activating caspase pathways or inhibiting specific oncogenic pathways.
- Antiviral Effects : There is evidence that certain benzimidazole derivatives can inhibit viral replication by targeting viral enzymes or host cell pathways essential for viral life cycles.
Biological Activity Data
A summary of biological activities associated with this compound is presented in the following table:
Case Studies
- Antimicrobial Activity : A study demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The compound's mechanism involved disruption of bacterial cell membrane integrity.
- Anticancer Research : In vitro studies showed that the compound could reduce cell viability in various cancer cell lines, including breast and lung cancers, by promoting apoptosis through mitochondrial pathways.
- Antiviral Studies : Research indicated that this compound could inhibit the replication of certain viruses, potentially by targeting viral RNA polymerase, thereby reducing viral load in infected cells.
Q & A
Basic: What synthetic methodologies are effective for preparing (3-Ethyl-2-imino-2,3-dihydro-benzoimidazol-1-yl)-acetic acid?
Answer:
The synthesis typically involves coupling imidazole derivatives with acetic acid precursors under basic conditions. For example:
- Alkylation of imidazole intermediates : Reacting 3-ethyl-2-iminobenzoimidazole with chloroacetic acid derivatives in the presence of K₂CO₃ as a base (e.g., 24 h at room temperature in ethyl acetate/water mixture) yields the target compound .
- Crystallization optimization : Post-synthesis, slow evaporation from ethanol/water mixtures (1:1 v/v) enhances crystal purity, as demonstrated for analogous imidazo[1,2-a]pyrimidin-2-yl-acetic acid derivatives .
Basic: Which spectroscopic and crystallographic techniques are critical for structural validation?
Answer:
- Spectral characterization :
- X-ray diffraction : Monoclinic crystal systems (e.g., space group P2₁/c) with hydrogen-bonded networks validate molecular packing and tautomeric forms .
Advanced: How can computational methods resolve contradictions in reaction mechanisms or tautomeric stability?
Answer:
- DFT studies : B3LYP/SDD-level calculations predict tautomeric preferences (e.g., 2-imino vs. 2-amino forms) by analyzing bond angles (e.g., C1-C2-C3 ≈ 121.4°) and stabilization energies .
- Contradiction resolution : Conflicting spectral data for imino vs. amino tautomers can be reconciled by comparing computed IR/NMR spectra with experimental results .
Advanced: What strategies address low yields in multi-step syntheses involving acetic acid coupling?
Answer:
- Optimized reaction conditions :
- Catalyst selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance chloroacetate reactivity with imidazole derivatives .
- Solvent systems : Polar aprotic solvents (DMF or DMSO) improve solubility of intermediates, as shown in analogous pyrimido[1,2-a]benzimidazole syntheses .
- Byproduct analysis : TLC monitoring (silica gel, ethyl acetate/hexane eluent) identifies side products like unreacted imidazole or diacetylated species .
Basic: What purification techniques ensure high purity for biological assays?
Answer:
- Recrystallization : Ethanol/water (1:2 v/v) is effective for removing hydrophilic impurities .
- Column chromatography : Silica gel (200–300 mesh) with gradient elution (CH₂Cl₂:MeOH 95:5 to 90:10) isolates the target compound from structurally similar byproducts .
Advanced: How can structure-activity relationships (SAR) guide functionalization for enhanced bioactivity?
Answer:
- Core modifications :
- Substitution at the ethyl group : Introducing electron-withdrawing groups (e.g., CF₃) at the 3-ethyl position increases metabolic stability, as seen in trifluoromethyl-benzimidazole analogs .
- Acetic acid side chain : Esterification (e.g., ethyl ester derivatives) improves cell permeability, as demonstrated in autophagy studies .
- Docking studies : Molecular modeling against targets like mTOR or cytochrome P450 enzymes predicts binding modes and guides rational design .
Advanced: What analytical challenges arise in characterizing tautomeric equilibria?
Answer:
- Variable-temperature NMR : Monitoring chemical shift changes (e.g., imino proton at δ 12.5 ppm broadening at 40°C) reveals dynamic tautomerism .
- X-ray vs. solution-state discrepancies : Crystallographic data may favor one tautomer (e.g., 2-imino form in solid state), while solution NMR shows equilibrium, necessitating combined techniques .
Basic: What are the stability considerations for long-term storage?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
